molecular formula C13H19N3O B1386470 4-(4-Acetyl-1,4-diazepan-1-yl)aniline CAS No. 497249-28-2

4-(4-Acetyl-1,4-diazepan-1-yl)aniline

Cat. No. B1386470
M. Wt: 233.31 g/mol
InChI Key: NAGIUNDJXZEGFW-UHFFFAOYSA-N
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Description

4-(4-Acetyl-1,4-diazepan-1-yl)aniline is a chemical compound with the molecular formula C13H19N3O . It is also known by other names such as 4-(4-Acetylhomopiperazin-1-yl)aniline and 1-(4-(4-Aminophenyl)-1,4-diazepan-1-yl)ethan-1-one .


Synthesis Analysis

The synthesis of 1,4-diazepanes, which are part of the structure of 4-(4-Acetyl-1,4-diazepan-1-yl)aniline, can be achieved through an enzymatic intramolecular asymmetric reductive amination . This process involves the use of enantiocomplementary imine reductases (IREDs) for the synthesis of chiral 1,4-diazepanes .


Molecular Structure Analysis

The molecular structure of 4-(4-Acetyl-1,4-diazepan-1-yl)aniline consists of a diazepane ring attached to an aniline group and an acetyl group .

Scientific Research Applications

Synthesis of Chiral 1,4-Diazepanes

The compound is used in the synthesis of chiral 1,4-diazepanes, which are important structural units with diverse biological properties. These compounds have pharmaceutical importance, such as in the development of drugs like Ripasudil and Suvorexant .

Biocatalysis

“4-(4-Acetyl-1,4-diazepan-1-yl)aniline” serves as a precursor in biocatalytic processes, particularly in imine reductase-catalyzed intramolecular asymmetric reductive amination. This method is effective for constructing chiral 1,4-diazepanes of pharmaceutical importance .

Pharmaceutical Research

This compound is involved in the design and synthesis of new pharmaceuticals, including 1,4-benzodiazepines and derivatives, which are explored for their potential as BET inhibitors and acetyl lysine mimicking activity .

Future Directions

The future directions for research on 4-(4-Acetyl-1,4-diazepan-1-yl)aniline could involve further exploration of its potential as an α7 nAChR agonist . Additionally, the development of more efficient synthesis methods for 1,4-diazepanes could also be a potential area of research .

properties

IUPAC Name

1-[4-(4-aminophenyl)-1,4-diazepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-11(17)15-7-2-8-16(10-9-15)13-5-3-12(14)4-6-13/h3-6H,2,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGIUNDJXZEGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Acetyl-1,4-diazepan-1-yl)aniline

Synthesis routes and methods

Procedure details

Following the general procedure of Intermediate 36 but using 1-acetyl-4-(4-nitrophenyl)-1,4-diazepane (Intermediate 70) as starting material there was thus obtained the title compound in 97% yield; 1H NMR δ: 6.55-6.46 (4H, m), 4.30 (2H, br s), 3.59-3.48 (3H, m), 3.41-3.26 (5H, m), 1.99-1.72 (5H, m); MS m/e MH+: 234.
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97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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